molecular formula C6H12ClNO2S B1448509 2-(3-Aminothiolan-3-yl)acetic acid hydrochloride CAS No. 1797015-33-8

2-(3-Aminothiolan-3-yl)acetic acid hydrochloride

Cat. No. B1448509
CAS RN: 1797015-33-8
M. Wt: 197.68 g/mol
InChI Key: FVCCCDLOSWBPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminothiolan-3-yl)acetic acid hydrochloride, also known as tiopronin hydrochloride, is a compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(3-Aminothiolan-3-yl)acetic acid hydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms forms the unique structure of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like boiling point, melting point, solubility, and stability. Unfortunately, the specific physical and chemical properties for 2-(3-Aminothiolan-3-yl)acetic acid hydrochloride were not available in the sources I found .

Scientific Research Applications

Antibacterial Agents

2-(3-Aminothiolan-3-yl)acetic acid hydrochloride: has potential applications as a precursor in the synthesis of bis-indole alkaloids, which have been shown to exhibit antibacterial activities . These compounds can be structurally related to marine natural products and have been found to be effective against various strains of bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus.

Drug Discovery and Development

The compound can be used in cheminformatics approaches to predict biological activities for synthetic compounds . This is particularly useful in the early stages of drug discovery where predicting the bioactivity of new compounds can save significant time and resources.

Marine Natural Product Synthesis

2-(3-Aminothiolan-3-yl)acetic acid hydrochloride: can serve as a building block in the synthesis of complex natural product scaffolds inspired by marine sources . These scaffolds are valuable for expanding the chemical space in the search for new bioactive compounds.

Cheminformatics-Directed Synthesis

The compound’s derivatives can be integrated into synthetic libraries that are used in conjunction with bioactivity data to analyze overlap with marine natural product chemical diversity . This helps in guiding the biological evaluation of synthetic analogues.

Safety and Hazards

While specific safety and hazard information for 2-(3-Aminothiolan-3-yl)acetic acid hydrochloride was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

2-(3-aminothiolan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCCCDLOSWBPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminothiolan-3-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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